molecular formula C12H15N3O2 B11788738 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole

5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B11788738
M. Wt: 233.27 g/mol
InChI Key: UNOMTLYPWWWEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy and methoxy substitution on the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl isothiocyanate under acidic conditions to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated triazole derivatives.

Scientific Research Applications

5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting the synthesis of essential biomolecules in pathogens .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-3-methyl-1H-1,2,4-triazole
  • 5-(4-Ethoxyphenyl)-3-methyl-1H-1,2,4-triazole
  • 5-(4-Hydroxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole

Comparison: Compared to its analogs, 5-(4-Ethoxy-3-methoxyphenyl)-3-methyl-1H-1,2,4-triazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. These substitutions can enhance its solubility, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C12H15N3O2/c1-4-17-10-6-5-9(7-11(10)16-3)12-13-8(2)14-15-12/h5-7H,4H2,1-3H3,(H,13,14,15)

InChI Key

UNOMTLYPWWWEIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.